5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran)
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Overview
Description
5,5’-(Thiophen-2-ylmethylene)bis(2-methylfuran) is an organic compound that features a thiophene ring linked to two 2-methylfuran units via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Thiophen-2-ylmethylene)bis(2-methylfuran) typically involves the reaction between 2-methylfuran and thiophene-2-carboxaldehyde. This reaction is catalyzed by acid-functionalized hydrochar, which acts as a heterogeneous catalyst. The reaction conditions are optimized to achieve high yields, with a reported yield of 90% under mild conditions .
Industrial Production Methods
While specific industrial production methods for 5,5’-(Thiophen-2-ylmethylene)bis(2-methylfuran) are not extensively documented, the use of solid acid catalysts and solventless conditions suggests a scalable and environmentally friendly approach. The use of biomass-derived catalysts further enhances the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Thiophen-2-ylmethylene)bis(2-methylfuran) undergoes various chemical reactions, including:
Hydroxyalkylation/Alkylation: This reaction involves the addition of carbonyl compounds to the furan rings, forming new C-C bonds.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Acid Catalysts: Sulfonic acid-functionalized hydrochar is commonly used.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reaction Conditions: Mild temperatures and solventless conditions are often employed to maximize yield and minimize environmental impact.
Major Products Formed
Hydroxyalkylation Products: Formation of C15 fuel precursors.
Oxidation Products: Formation of ketones and aldehydes.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
5,5’-(Thiophen-2-ylmethylene)bis(2-methylfuran) has several scientific research applications:
Biofuel Production: It is used as a precursor for the synthesis of high-density liquid fuels.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Catalysis: It is used in the development of new catalytic systems for biomass conversion.
Material Science:
Mechanism of Action
The mechanism of action of 5,5’-(Thiophen-2-ylmethylene)bis(2-methylfuran) involves its reactivity towards various chemical reagents. The thiophene ring and furan units provide multiple reactive sites for electrophilic and nucleophilic attacks. The methylene bridge facilitates the formation of new C-C bonds, enhancing the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
5,5’-(Furan-2-ylmethylene)bis(2-methylfuran): Similar structure but with a furan ring instead of a thiophene ring.
5,5’-(Propane-2,2-diyl)bis(2-methylfuran): Similar structure but with a propane bridge instead of a methylene bridge.
Uniqueness
5,5’-(Thiophen-2-ylmethylene)bis(2-methylfuran) is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its furan-based analogs. This uniqueness makes it a valuable compound in the development of new materials and catalytic systems .
Properties
CAS No. |
874213-20-4 |
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Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-methyl-5-[(5-methylfuran-2-yl)-thiophen-2-ylmethyl]furan |
InChI |
InChI=1S/C15H14O2S/c1-10-5-7-12(16-10)15(14-4-3-9-18-14)13-8-6-11(2)17-13/h3-9,15H,1-2H3 |
InChI Key |
IZHXVZSPURFJEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC=CS3 |
Origin of Product |
United States |
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